molecular formula C18H16F3N5OS2 B2824786 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380186-70-7

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2824786
CAS No.: 2380186-70-7
M. Wt: 439.48
InChI Key: ZGMVKNRWSDDGKV-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a trifluoromethyl group, a piperazine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with the pyridazine core. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiazole and piperazine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is unique due to its combination of a trifluoromethyl group, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS2/c1-11-15(29-16(22-11)12-3-2-10-28-12)17(27)26-8-6-25(7-9-26)14-5-4-13(23-24-14)18(19,20)21/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMVKNRWSDDGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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